1-(4-Methoxybenzenesulfonyl)azetidin-3-amine
Description
Chemical Identity: 1-(4-Methoxybenzenesulfonyl)azetidin-3-amine (CAS: 1340491-78-2) is a small organic molecule with the molecular formula C₁₀H₁₄N₂O₃S and a molecular weight of 242.3 g/mol . Its IUPAC name and SMILES notation highlight a sulfonamide-linked azetidine ring substituted with a methoxy group at the para position of the benzene ring. The compound is typically stored as a powder at 4°C and is available in various packaging formats, including air-sensitive containers for hygroscopic or oxidation-prone batches .
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-15-9-2-4-10(5-3-9)16(13,14)12-6-8(11)7-12/h2-5,8H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQKILOKRUAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(4-Methoxybenzenesulfonyl)azetidin-3-amine primarily involves the sulfonylation of azetidin-3-amine or its protected derivatives with 4-methoxybenzenesulfonyl chloride or sulfonic acid derivatives under basic conditions. The key steps include:
- Preparation or procurement of azetidin-3-amine or its N-protected form.
- Reaction with 4-methoxybenzenesulfonyl chloride (or related sulfonyl halide).
- Use of a suitable base to neutralize the generated acid and promote the sulfonylation.
- Purification of the sulfonamide product.
Preparation of Azetidin-3-amine Precursors
Azetidin-3-amine can be prepared by reductive amination or hydride reduction of corresponding ketones or imines as described in comprehensive organic synthesis literature. Alternatively, azetidine derivatives such as 1-benzhydrylazetidin-3-yl methanesulfonate have been synthesized and used as intermediates for amine displacement reactions.
Sulfonylation Reaction Conditions
- Sulfonyl Halide: 4-methoxybenzenesulfonyl chloride is used typically in 1 to 1.5 equivalents relative to the azetidin-3-amine substrate.
- Base: Tertiary amines such as triethylamine (TEA), diisopropylethylamine (DIPEA), or diethylisopropylamine are employed to neutralize the acid formed and promote the reaction. TEA is preferred and used in 1.1 to 2 equivalents.
- Solvents: Common organic solvents include dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (MeCN).
- The sulfonylation is typically conducted at mild temperatures ranging from 0°C to 40°C, often optimized between 10°C to 25°C to balance reaction rate and selectivity.
- Reaction times vary but generally proceed to completion within several hours under stirring.
Mechanistic Insight and Reaction Optimization
The sulfonylation proceeds via nucleophilic attack of the azetidin-3-amine nitrogen on the sulfonyl chloride electrophile, forming the sulfonamide bond and releasing HCl, which is scavenged by the base.
Optimization studies have shown that:
- Using slight excess of sulfonyl chloride (around 1.3 equivalents) improves yield.
- Using TEA as the base in about 1.8 equivalents provides efficient acid scavenging without excessive side reactions.
- Conducting the reaction at room temperature or slightly below avoids decomposition of sensitive azetidine rings.
Alternative Synthetic Routes and Improvements
A mechanochemical approach has been reported for related sulfonamide syntheses, offering advantages such as improved yields, reduced reaction times, and greener conditions by minimizing solvent use and avoiding chromatographic purification. Although this method is described for different sulfonamide targets, it suggests potential applicability for 1-(4-Methoxybenzenesulfonyl)azetidin-3-amine synthesis.
Purification and Characterization
Post-reaction, the mixture is typically:
- Washed with aqueous solutions (e.g., brine or acidic washes) to remove inorganic salts.
- Dried over anhydrous agents such as MgSO4 or Na2SO4.
- Concentrated under reduced pressure.
- Purified by silica gel column chromatography using solvent gradients such as ethyl acetate/hexanes.
Characterization involves standard techniques including:
- LC-MS to confirm molecular weight.
- 1H-NMR and 13C-NMR to verify chemical structure and purity.
Summary Table of Key Reaction Parameters
| Parameter | Typical Range / Value | Notes |
|---|---|---|
| Sulfonylating agent | 4-Methoxybenzenesulfonyl chloride (1–1.5 eq) | Slight excess improves yield |
| Base | Triethylamine (1.1–2 eq) | Preferred base for acid scavenging |
| Solvent | DCM, THF, DMF, MeCN | Choice depends on solubility and scale |
| Temperature | 0°C to 40°C (typically 10–25°C) | Mild conditions to preserve azetidine ring |
| Reaction time | Several hours (typically overnight) | Monitored by TLC or LC-MS |
| Workup | Aqueous wash, drying, concentration | Removal of salts and impurities |
| Purification | Silica gel chromatography | Gradient elution with EtOAc/hexanes |
| Yield | Variable, often >70% with optimized conditions | Dependent on substrate purity and scale |
Representative Example from Literature
From patent literature, the sulfonylation step (Step I) involving p-methoxybenzenesulfonic acid derivatives is conducted in organic solvents like dichloromethane or acetonitrile, with sulfonyl halide in 1 to 1.5 equivalents and triethylamine in about 1.8 equivalents at 10–25°C. This affords the sulfonamide product efficiently.
In a related study, azetidine derivatives were reacted with amines in acetonitrile at 80°C, demonstrating that elevated temperatures can be used for amine displacement reactions on azetidine rings, but for sulfonylation milder conditions are preferred to avoid ring strain-related side reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzenesulfonyl)azetidin-3-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced under hydrogenation conditions to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted azetidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Scientific Research Applications
1-(4-Methoxybenzenesulfonyl)azetidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzenesulfonyl)azetidin-3-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Structural Features :
- Azetidine core : A strained four-membered heterocyclic ring with a primary amine group at the 3-position.
- Sulfonamide bridge : Connects the azetidine to a 4-methoxyphenyl group, enhancing electronic and steric properties.
- Methoxy substituent : Introduces electron-donating effects, influencing solubility and reactivity .
Comparison with Similar Compounds
The compound belongs to a class of sulfonamide-functionalized azetidin-3-amine derivatives. Below is a comparative analysis of structurally related analogs, emphasizing substituent effects, physicochemical properties, and biological relevance.
Structural and Physicochemical Comparisons
Role of Sulfonamide Substituents
- Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl group in 1-[4-(trifluoromethyl)phenyl]azetidin-3-amine increases hydrophobicity, making it suitable for membrane-bound targets . In contrast, the methoxy group in the parent compound balances hydrophilicity and lipophilicity, favoring solubility in DMSO or ethanol .
Biological Activity in CaMKII Inhibition :
Derivatives like KN-93 (a hydroxyethyl-modified analog of the parent compound) demonstrate potent Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibition (IC₅₀ = ~370 nM). In contrast, KN-92 (lacking the hydroxyethyl group) is inactive, underscoring the critical role of sulfonamide substituents in kinase binding .
Impact of Salt Formation
- Dihydrochloride salts (e.g., 1-(oxan-4-yl)azetidin-3-amine dihydrochloride) exhibit enhanced water solubility (>50 mg/mL) compared to free bases, making them preferable for in vivo studies .
Research Findings and Case Studies
- Crystallographic Studies : Structural analysis of similar compounds (e.g., KN-93) using SHELX software revealed planar sulfonamide groups critical for hydrogen bonding with kinase active sites .
Biological Activity
1-(4-Methoxybenzenesulfonyl)azetidin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 1-(4-Methoxybenzenesulfonyl)azetidin-3-amine typically involves the reaction of azetidine derivatives with sulfonyl chlorides. The presence of the methoxy group enhances the compound's solubility and may influence its biological activity.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For example, a series of 1,3,4-oxadiazole derivatives demonstrated potent antitumor activity against various cancer cell lines, suggesting that modifications to the azetidine core can yield compounds with enhanced efficacy against tumors .
| Compound | Type | Activity | Reference |
|---|---|---|---|
| 1-(4-Methoxybenzenesulfonyl)azetidin-3-amine | Azetidine derivative | Antitumor (potential) | |
| 7a | 1,3,4-oxadiazole | Antitumor |
The mechanism by which 1-(4-Methoxybenzenesulfonyl)azetidin-3-amine exerts its biological effects is still under investigation. However, related compounds have been shown to inhibit key pathways involved in cancer cell proliferation, such as the MetAP2 pathway . This inhibition leads to increased apoptosis in cancer cells.
Study on Antiproliferative Effects
A study focused on the antiproliferative effects of methoxybenzoyl derivatives found that structural modifications significantly improved their activity against melanoma and prostate cancer cell lines. The modifications included alterations in the A, B, and C rings of the compound structure, which enhanced their interaction with tubulin, thus inhibiting polymerization and leading to cell cycle arrest .
Inhibition Studies
Inhibition studies on similar sulfonamide compounds revealed their potential as effective inhibitors of cysteine proteases. These findings suggest that 1-(4-Methoxybenzenesulfonyl)azetidin-3-amine could similarly interact with proteases involved in cancer progression and metastasis .
Q & A
Q. What are the standard synthetic routes for 1-(4-Methoxybenzenesulfonyl)azetidin-3-amine, and how can reaction parameters be optimized?
The synthesis typically involves sulfonylation of azetidin-3-amine derivatives. A common approach is reacting azetidin-3-amine with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane. Key parameters include:
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Solvent Choice : Use aprotic solvents to avoid nucleophilic interference.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield and purity. Reaction progress is monitored via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : NMR (DMSO-d6) reveals distinct signals for the azetidine NH (δ 2.8–3.2 ppm) and sulfonyl aromatic protons (δ 7.5–7.8 ppm). NMR confirms the sulfonyl (C-SO2) carbon at ~135 ppm.
- X-ray Crystallography : SHELXL (via Olex2 or SHELXTL) resolves the 3D structure, highlighting bond angles and torsional strain in the azetidine ring. Hydrogen-bonding networks between the sulfonyl group and amine can stabilize the crystal lattice .
Advanced Research Questions
Q. How does the 4-methoxybenzenesulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing sulfonyl group activates the azetidine ring for nucleophilic attack at the β-carbon. Computational studies (DFT, Gaussian 16) show reduced electron density at the azetidine N atom, facilitating ring-opening reactions. For example, reaction with Grignard reagents (e.g., MeMgBr) yields tertiary amines, while hydrolysis under acidic conditions produces β-amino alcohols. Kinetic studies (HPLC monitoring) suggest a second-order dependence on nucleophile concentration .
Q. What strategies are effective in resolving contradictions in biological activity data across studies?
Discrepancies in IC50 values (e.g., enzyme inhibition assays) may arise from:
- Solubility Variability : Use dihydrochloride salts (enhanced aqueous solubility) for consistent bioassays.
- Target Conformational Flexibility : Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model dynamic interactions with proteins like kinases or GPCRs. Validate via SPR (surface plasmon resonance) to quantify binding kinetics .
Q. How can computational methods predict the compound’s metabolic stability and toxicity?
- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., sulfonyl group resistance to CYP450 oxidation).
- Toxicity Profiling : QSAR models (e.g., ProTox-II) highlight potential hepatotoxicity risks based on structural alerts (e.g., sulfonamide moiety). Experimental validation via HepG2 cell viability assays is recommended .
Q. What crystallographic challenges arise in determining its solid-state structure, and how are they addressed?
- Crystal Twinning : Common due to flexible azetidine rings. Use TWINABS for data integration.
- Disorder Modeling : SHELXL’s PART instruction refines disordered methoxy or sulfonyl groups.
- Hydrogen Bonding : High-resolution data (≤0.8 Å) from synchrotron sources (e.g., APS) resolve weak N-H···O interactions critical for lattice stability .
Methodological Resources
Q. Comparative Reactivity Table: 1-(4-Methoxybenzenesulfonyl)azetidin-3-amine vs. Analogues
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
